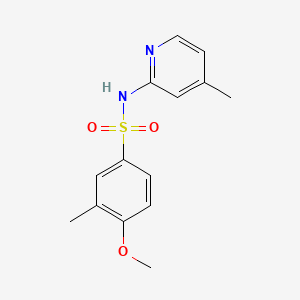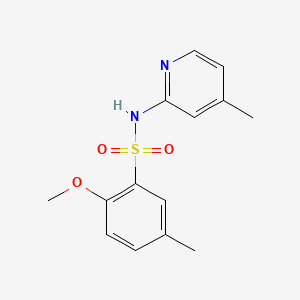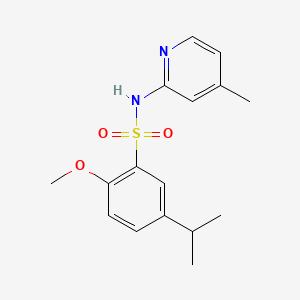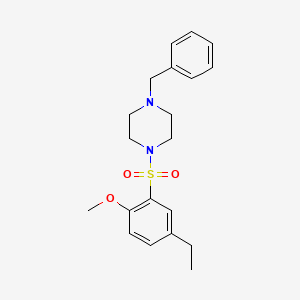
1-Benzyl-4-(5-ethyl-2-methoxybenzenesulfonyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Benzyl-4-(5-ethyl-2-methoxybenzenesulfonyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. It is commonly referred to as BEME, and it has gained significant attention in scientific research due to its potential use in the development of novel drugs.
作用机制
The mechanism of action of BEME involves the inhibition of various enzymes and receptors involved in cancer growth, inflammation, and neurological disorders. BEME has been found to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression. It also inhibits the activity of cyclooxygenase-2, an enzyme involved in the production of pro-inflammatory cytokines. Furthermore, BEME has been found to modulate the activity of various neurotransmitters, including dopamine and serotonin, which play a crucial role in the regulation of mood and behavior.
生化和生理效应
BEME has been found to have various biochemical and physiological effects in vitro and in vivo. It has been shown to induce apoptosis in cancer cells, reduce inflammation, and protect against oxidative stress. Additionally, BEME has been found to improve cognitive function and reduce anxiety-like behavior in animal models.
实验室实验的优点和局限性
BEME has several advantages for use in lab experiments. It is a cost-effective compound that is readily available and has a high yield. It also has a wide range of potential applications in various fields of research. However, BEME has some limitations, including its low solubility in water and its potential toxicity at high concentrations. Therefore, it is essential to use appropriate safety measures when handling BEME in lab experiments.
未来方向
There are several future directions for research on BEME. One potential direction is the development of BEME-based drugs for the treatment of cancer, inflammation, and neurological disorders. Another direction is the investigation of the potential synergistic effects of BEME with other drugs or compounds. Additionally, further research is needed to determine the optimal dosage and administration of BEME for therapeutic purposes. Finally, more studies are needed to investigate the potential side effects of BEME and its long-term safety profile.
Conclusion:
In conclusion, BEME is a promising compound for scientific research due to its potential use in the development of novel drugs. It has shown promising results in the treatment of cancer, inflammation, and neurological disorders. BEME has a well-established synthesis method, and it has several advantages for use in lab experiments. However, further research is needed to determine the optimal dosage and administration of BEME for therapeutic purposes, as well as its potential side effects and long-term safety profile.
合成方法
The synthesis of BEME involves the reaction of 5-ethyl-2-methoxybenzenesulfonyl chloride with piperazine in the presence of a base catalyst, followed by the addition of benzyl bromide. The reaction mixture is then stirred at room temperature, and the resulting product is purified using chromatography techniques. The yield of BEME is typically high, making it a cost-effective compound for research purposes.
科学研究应用
BEME has been extensively studied for its potential use in the development of drugs for various medical conditions. It has shown promising results in the treatment of cancer, inflammation, and neurological disorders. BEME has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Additionally, BEME has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
属性
IUPAC Name |
1-benzyl-4-(5-ethyl-2-methoxyphenyl)sulfonylpiperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3S/c1-3-17-9-10-19(25-2)20(15-17)26(23,24)22-13-11-21(12-14-22)16-18-7-5-4-6-8-18/h4-10,15H,3,11-14,16H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDHVAFSAJGEEGE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCN(CC2)CC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-4-(5-ethyl-2-methoxybenzenesulfonyl)piperazine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(4-bromo-2-isopropyl-5-methylphenyl)sulfonyl]-1H-imidazole](/img/structure/B604804.png)
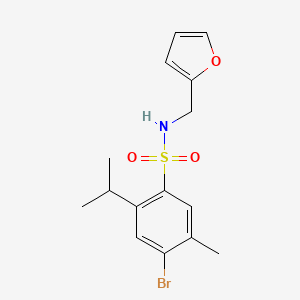
![1-[(2,4,5-trimethylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B604808.png)
![1-[(5-isopropyl-2-methylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B604809.png)
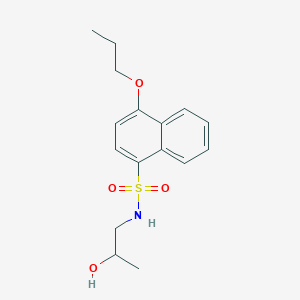
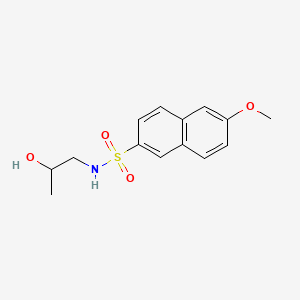
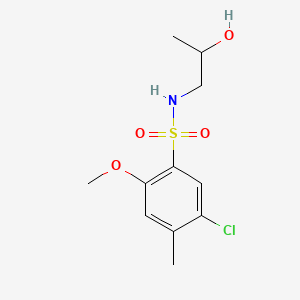
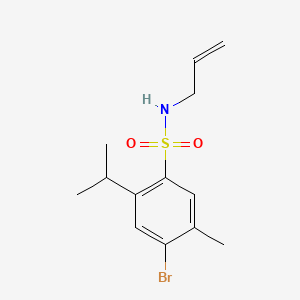
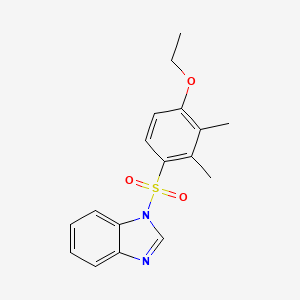
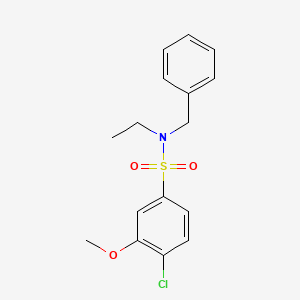
![4-methyl-1-[(4-methylphenyl)sulfonyl]-2-phenyl-1H-imidazole](/img/structure/B604822.png)
